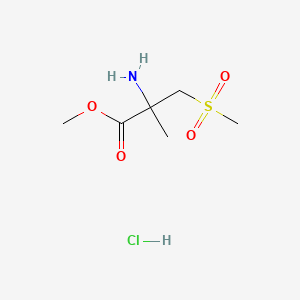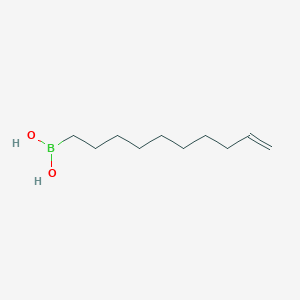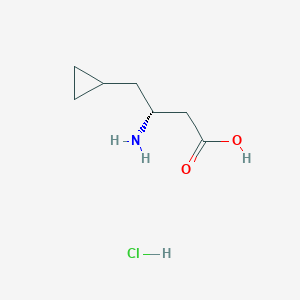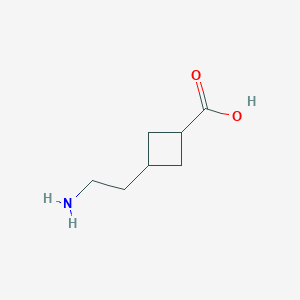![molecular formula C11H20OSi B13465893 3-[(Trimethylsilyl)methyl]spiro[3.3]heptan-1-one](/img/structure/B13465893.png)
3-[(Trimethylsilyl)methyl]spiro[3.3]heptan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Trimethylsilyl)methyl]spiro[33]heptan-1-one is an organic compound with the molecular formula C11H20OSi It is a spirocyclic ketone featuring a trimethylsilyl group attached to a spiro[33]heptane ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Trimethylsilyl)methyl]spiro[3.3]heptan-1-one typically involves the reaction of spiro[3.3]heptan-1-one with trimethylsilylmethyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like tetrahydrofuran or dimethylformamide under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring stringent control over reaction parameters to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Trimethylsilyl)methyl]spiro[3.3]heptan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids or esters.
Reduction: The ketone can be reduced to form alcohols using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted spiro[3.3]heptan-1-one derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(Trimethylsilyl)methyl]spiro[3.3]heptan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex spirocyclic structures.
Biology: Potential use in the development of bioactive molecules due to its unique structural features.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[(Trimethylsilyl)methyl]spiro[3.3]heptan-1-one largely depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the trimethylsilyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. The spirocyclic structure provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[3.3]heptan-2-one: A structurally similar compound without the trimethylsilyl group.
Spiro[3.3]heptane derivatives: Various derivatives with different substituents on the spirocyclic ring.
Uniqueness
3-[(Trimethylsilyl)methyl]spiro[3.3]heptan-1-one is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research purposes.
Eigenschaften
Molekularformel |
C11H20OSi |
|---|---|
Molekulargewicht |
196.36 g/mol |
IUPAC-Name |
1-(trimethylsilylmethyl)spiro[3.3]heptan-3-one |
InChI |
InChI=1S/C11H20OSi/c1-13(2,3)8-9-7-10(12)11(9)5-4-6-11/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
RUOLWJMOKWSJAU-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CC1CC(=O)C12CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine hydrochloride](/img/structure/B13465816.png)
![N-[6-(aminomethyl)pyridin-2-yl]methanesulfonamide dihydrochloride](/img/structure/B13465819.png)
![3-[(3-Bromophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B13465823.png)


![Methyl 3-hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate](/img/structure/B13465855.png)





![4-Oxa-1,8-diazaspiro[5.5]undecan-2-one](/img/structure/B13465885.png)

